YK-11
Overview
Description
YK-11 is a synthetic steroidal selective androgen receptor modulator (SARM). It is a gene-selective partial agonist of the androgen receptor (AR) and does not induce the physical interaction between the NTD/AF1 and LBD/AF2 (known as the N/C interaction), which is required for full transactivation of the AR . It has anabolic activity in vitro in C2C12 myoblasts and shows greater potency than dihydrotestosterone (DHT) in this regard .
Synthesis Analysis
YK-11 was synthesized according to literature data and three different stable-isotope-labeled analogs were prepared to support the mass spectrometric studies . Using high-resolution/high-accuracy mass spectrometry following electrospray ionization as well as electron ionization, the dissociation pathways of YK-11 were investigated .
Molecular Structure Analysis
The molecular formula of YK-11 is C25H34O6. Its average mass is 430.534 Da and its monoisotopic mass is 430.235535 Da . It has a steroidal backbone .
Chemical Reactions Analysis
YK-11 binds to the androgen receptor with an affinity similar to that of testosterone . Unlike traditional SARMs, YK-11 targets both anabolic and androgenic receptors .
Physical And Chemical Properties Analysis
YK-11 has a density of 1.2±0.1 g/cm3, a boiling point of 564.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 84.8±3.0 kJ/mol and its flash point is 242.5±30.2 °C .
Scientific Research Applications
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Doping Control in Sports
- Application : YK-11 is used in doping control in sports. It’s classified as a Selective Androgen Receptor Modulator (SARM) and is prohibited in sports due to its anabolic properties .
- Method : The mass spectrometric properties of YK-11 were investigated using high-resolution/high-accuracy mass spectrometry following electrospray ionization as well as electron ionization .
- Results : The steroidal SARM YK-11 was found to readily protonate under ESI conditions followed by substantial in-source dissociation processes .
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Muscle Growth and Selective Gene Regulation
- Application : YK-11 has been documented to instigate myogenic differentiation which induces rapid muscle growth and selective gene regulation .
- Method : The mechanism of action of YK-11 is comparable to that of GW501516 and SR9009 .
- Results : Evidence points towards its mimicry of specific hormones in studied subjects .
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Bone Formation
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Treatment for Sepsis-induced Muscle Wasting
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Bodybuilding and Fitness
- Application : YK-11 is recognized by many users as the best SARM for building muscle. Its mass building potential means that YK-11 is effective in all three types of stacks – bulking, cutting, and recomping .
- Method : YK-11 is a synthetic steroid categorized as a Selective Androgen Receptor Modulator (SARM), engineered to selectively engage androgen receptors in skeletal muscles and bones, closely emulating the anabolic effects of testosterone with minimized systemic side effects associated with conventional anabolic steroids .
- Results : YK-11 is able to substantially enhance muscle mass and strength by promoting more efficacious muscle cell growth than endogenous testosterone, facilitating users in achieving fitness objectives more swiftly .
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Regulation of Prostate Function, Liver Function, Hair Growth, and Sex Organs
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Myostatin Inhibitor
- Application : YK-11 is known as a myostatin inhibitor. Myostatin is a limiting factor for muscle growth, as one of its jobs is to keep muscles from growing too large .
- Results : Some animal studies have shown some really awesome results, and we’ve all seen picture of the bull that was born with naturally low Myostatin .
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Regulation of Prostate Function, Liver Function, Hair Growth, and Sex Organs
Safety And Hazards
properties
IUPAC Name |
methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQHQCDHFVGNMK-PQUNLUOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301107018 | |
Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17alpha,20E)- | |
CAS RN |
1370003-76-1 | |
Record name | 19-Norpregna-4,20-diene-21-carboxylic acid, 17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-, methyl ester, (17α,20E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370003-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YK-11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370003761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (17alpha,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301107018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YK-11 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9748J6B0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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